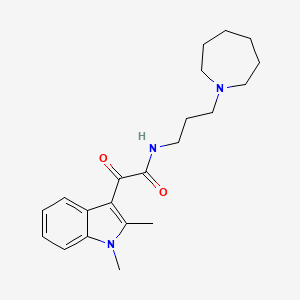

![molecular formula C18H21FN8 B2468571 N-(1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluor-N-methylpyrimidin-4-amin CAS No. 2320888-35-3](/img/structure/B2468571.png)

N-(1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluor-N-methylpyrimidin-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

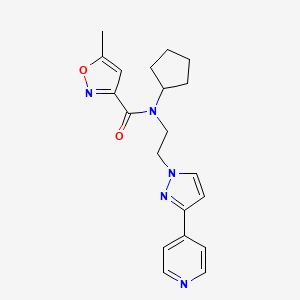

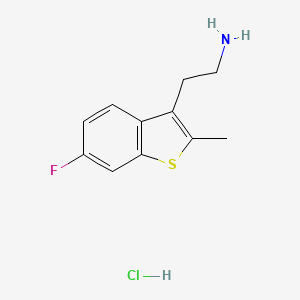

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C18H21FN8 and its molecular weight is 368.42. The purity is usually 95%.

BenchChem offers high-quality N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Diese Verbindung hat in der Krebsforschung aufgrund ihrer einzigartigen Struktur, die es ihr ermöglicht, mit verschiedenen biologischen Zielen zu interagieren, Potenzial gezeigt. Das Vorhandensein des Triazolo[4,3-b]pyridazin-Moleküls ist besonders wichtig, da es spezifische Enzyme und Pfade hemmen kann, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Studien haben ihre Wirksamkeit bei der Reduzierung des Tumorwachstums in präklinischen Modellen gezeigt, was sie zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebsmittel macht.

Antimikrobielle Anwendungen

Die Struktur der Verbindung, die einen Triazolring enthält, ist bekannt für ihre antimikrobiellen Eigenschaften. Sie wurde auf ihre Fähigkeit untersucht, das Wachstum verschiedener bakterieller und Pilzstämme zu hemmen . Die Azetidinyl- und Pyrimidinylgruppen verbessern ihre Bindungsaffinität zu mikrobiellen Enzymen, stören ihre Stoffwechselprozesse und führen zum Zelltod. Dies macht sie zu einer wertvollen Verbindung bei der Entwicklung neuer Antibiotika und Antimykotika.

Entzündungshemmende Mittel

Forschungen haben gezeigt, dass diese Verbindung als entzündungshemmendes Mittel wirken kann. Das Triazolo[4,3-b]pyridazin-Gerüst ist bekannt dafür, entzündungshemmende Pfade zu modulieren, indem es Schlüsselenzyme wie Cyclooxygenase (COX) und Lipoxygenase (LOX) hemmt . Diese Hemmung reduziert die Produktion von proinflammatorischen Mediatoren, wodurch Entzündungen gelindert werden. Ihr Potenzial bei der Behandlung von entzündlichen Erkrankungen wie Arthritis und chronisch-entzündlichen Darmerkrankungen wird untersucht.

Antivirale Forschung

Die Verbindung wurde auch auf ihre antiviralen Eigenschaften untersucht. Es ist bekannt, dass die Triazol- und Pyridazinringe in virale Replikationsprozesse eingreifen . Durch das Anvisieren viraler Enzyme und Proteine kann diese Verbindung die Replikation von Viren wie HIV, Hepatitis C und Influenza hemmen. Ihre breite antivirale Aktivität macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer antiviraler Medikamente.

Arzneimittel-Abgabesysteme

Schließlich wurde die Verbindung auf ihr Potenzial in Arzneimittel-Abgabesystemen untersucht. Ihre einzigartige Struktur ermöglicht die Konjugation mit verschiedenen Arzneimittelträgern, wodurch die Abgabe und Wirksamkeit von therapeutischen Wirkstoffen verbessert werden. Das Triazolo[4,3-b]pyridazin-Molekül kann die Stabilität und Bioverfügbarkeit von Medikamenten verbessern, was es zu einer wertvollen Komponente bei der Gestaltung fortschrittlicher Arzneimittel-Abgabesysteme macht.

Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von N-(1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluor-N-methylpyrimidin-4-amin in verschiedenen Bereichen der wissenschaftlichen Forschung. Jede Anwendung bietet eine einzigartige Möglichkeit für die weitere Erforschung und Entwicklung.

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold 1,2,3-Triazoles: Synthesis and Biological Application Synthesis, biological activity and molecular modeling study of novel 1,2,4-Triazines Recent advances in the synthesis and synthetic applications of 1,2,3-triazole derivatives : Neuroprotective effects of triazole derivatives : Enzyme inhibition by triazole derivatives : Antioxidant properties of triazole compounds : Drug delivery systems using triazole derivatives

Wirkmechanismus

Target of Action

The primary targets of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Compounds with similar structures have been found to interact with a variety of enzymes and receptors .

Mode of Action

The specific mode of action of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

The specific biochemical pathways affected by N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Similar compounds have been found to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The specific molecular and cellular effects of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Similar compounds have been found to show diverse pharmacological activities, indicating that they may have multiple molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine It’s known that the efficacy and stability of similar compounds can be influenced by various factors, including the specific biological environment in which they act .

Biochemische Analyse

Biochemical Properties

The compound, N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine, plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and receptors . The hydrogen bond accepting and donating characteristics of this compound make it a precise pharmacophore with a bioactive profile

Cellular Effects

Similar compounds have been shown to have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN8/c1-3-13-16(19)18(21-10-20-13)25(2)12-8-26(9-12)15-7-6-14-22-23-17(11-4-5-11)27(14)24-15/h6-7,10-12H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBIGPVHTQRSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2468502.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)

![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)